molecular formula C12H11Cl2NO3S2 B345853 [(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine CAS No. 838812-11-6

[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine

Cat. No. B345853
CAS RN: 838812-11-6
M. Wt: 352.3g/mol
InChI Key: BFUDLYHGEKCOIA-UHFFFAOYSA-N
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Description

This compound is a Urea Transporter B Inhibitor, also known as UTBinh-14 . It is a cell-permeable triazolothienopyrimidine compound that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .


Synthesis Analysis

The synthesis of this compound involves a p-methoxybenzyl (PMB) protection/deprotection strategy . Nucleophilic displacement of p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions . Reaction times of 3–6 hours and overall yields of 78–98% were achieved with the PMB group in place compared to no reaction without this protecting group . The PMB group was easily and selectively removed in 68–98% yield using TFA in DCM .


Molecular Structure Analysis

The molecular structure of this compound is complex. The empirical formula is C20H17N5O2S3 and the molecular weight is 455.58 . The structure of a similar compound, 2,4-Dichloro-5-methoxyphenyl methanesulfonate, has been reported with a molecular weight of 271.12 .

Future Directions

The future directions for this compound could involve further exploration of its potential as a urea transporter B (UT-B)-selective inhibitor . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to the development of new therapeutic agents.

properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3S2/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUDLYHGEKCOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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